molecular formula C19H24N2O3 B246997 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide

Número de catálogo B246997
Peso molecular: 328.4 g/mol
Clave InChI: MOCCXTPJFYESMV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide, also known as BMS-986020, is a small molecule inhibitor that targets the lysophosphatidic acid 1 (LPA1) receptor. The LPA1 receptor is a G protein-coupled receptor that is involved in a variety of physiological processes, including cell proliferation, migration, and survival. BMS-986020 has shown promise as a potential therapeutic agent for a range of diseases, including fibrosis, cancer, and neuropathic pain.

Mecanismo De Acción

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide is a selective inhibitor of the LPA1 receptor, which is a member of the lysophospholipid receptor family. The LPA1 receptor is activated by lysophosphatidic acid (LPA), a bioactive lipid that is involved in a variety of physiological processes. Activation of the LPA1 receptor by LPA leads to the activation of downstream signaling pathways that regulate cell proliferation, migration, and survival. 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide binds to the LPA1 receptor and prevents the activation of downstream signaling pathways, leading to the inhibition of cellular processes that are regulated by the LPA1 receptor.
Biochemical and Physiological Effects
3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of liver, lung, and kidney disease, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to reduce fibrosis by inhibiting the activation of hepatic stellate cells, reducing the deposition of extracellular matrix proteins, and promoting the resolution of fibrotic tissue. In animal models of breast and ovarian cancer, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to inhibit tumor growth and metastasis by reducing the proliferation and survival of cancer cells and inhibiting angiogenesis. In animal models of nerve injury, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to reduce neuropathic pain by inhibiting the activation of microglia and astrocytes in the spinal cord.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for the LPA1 receptor and does not inhibit other lysophospholipid receptors. However, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has some limitations for use in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in some experimental settings. In addition, it has not been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.

Direcciones Futuras

There are several potential future directions for research on 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide. One area of interest is the development of more potent and selective LPA1 receptor inhibitors. Another area of interest is the investigation of the role of the LPA1 receptor in other disease processes, such as inflammation and autoimmune disorders. In addition, further studies are needed to determine the safety and efficacy of 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide in human clinical trials, and to identify potential biomarkers that can be used to monitor its therapeutic effects.

Métodos De Síntesis

The synthesis of 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been described in several publications. One method involves the reaction of 4-methoxybenzylamine with 3-chloropropanoic acid to form an intermediate, which is then reacted with 2-hydroxyethylamine and benzyl isocyanate to yield the final product. Other methods involve the use of different starting materials and reaction conditions.

Aplicaciones Científicas De Investigación

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been the subject of extensive scientific research, with a focus on its potential therapeutic applications. In preclinical studies, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to inhibit LPA1 receptor signaling and reduce fibrosis in animal models of liver, lung, and kidney disease. It has also been shown to inhibit tumor growth and metastasis in animal models of breast and ovarian cancer. In addition, 3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide has been shown to reduce neuropathic pain in animal models of nerve injury.

Propiedades

Nombre del producto

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide

Fórmula molecular

C19H24N2O3

Peso molecular

328.4 g/mol

Nombre IUPAC

3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C19H24N2O3/c1-24-18-9-7-17(8-10-18)20-19(23)11-12-21(13-14-22)15-16-5-3-2-4-6-16/h2-10,22H,11-15H2,1H3,(H,20,23)

Clave InChI

MOCCXTPJFYESMV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCN(CCO)CC2=CC=CC=C2

SMILES canónico

COC1=CC=C(C=C1)NC(=O)CCN(CCO)CC2=CC=CC=C2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.